molecular formula C17H29N B14615934 Pyridine, 3-dodecyl- CAS No. 59652-37-8

Pyridine, 3-dodecyl-

Cat. No.: B14615934
CAS No.: 59652-37-8
M. Wt: 247.4 g/mol
InChI Key: BWCPIPANJFTRRK-UHFFFAOYSA-N
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Description

Contextualization within 3-Alkylpyridine Alkaloids Research

3-Alkylpyridine alkaloids are a class of naturally occurring compounds that have been the focus of extensive research due to their diverse biological activities. semanticscholar.orgnih.govresearchgate.net These alkaloids, often isolated from marine sponges, exhibit a wide range of bioactivities, including antibacterial, antitumor, and neurotoxic effects. nih.govnih.gov

A notable example is a 3-dodecyl pyridine (B92270) containing a terminal cyano group, which was isolated from the marine sponge Haliclona sp. nih.govresearchgate.net This compound demonstrated moderate cytotoxicity against several tumor cell lines. nih.govresearchgate.net The study of such natural products provides valuable insights into potential therapeutic agents and highlights the importance of the 3-alkylpyridine scaffold in drug discovery. semanticscholar.orgfrontiersin.orgmdpi.com

Significance of Dodecylated Pyridine Derivatives in Chemical Sciences

The incorporation of a dodecyl chain into a pyridine ring imparts unique physicochemical properties to the molecule, making dodecylated pyridine derivatives valuable in various applications. ontosight.aiirb.hr The long alkyl chain provides hydrophobic character, while the pyridine ring remains hydrophilic, a combination that is ideal for use in surfactants and detergents. ontosight.ai

These derivatives also play a significant role in materials science. For instance, dodecylpyridinium chloride is used in the synthesis of nitrogen-containing amphiphilic organic ion manganese halide luminescent materials. lookchem.com Furthermore, the nitrogen atom in the pyridine ring can act as a ligand, forming complexes with metal ions that can be utilized as catalysts in a variety of chemical reactions. ontosight.ai In the field of corrosion inhibition, dodecylpyridinium-based compounds have been investigated for their ability to protect metals from corrosion. researchgate.netosti.govonepetro.orgresearcher.lifeacs.org

The quaternization of the pyridine nitrogen leads to the formation of pyridinium (B92312) salts, which have their own distinct applications. Dodecylpyridinium chloride, a well-known cationic surfactant, has been studied for its potential in drug delivery systems and as a component in fluorescence-based sensors. irb.hrlookchem.comnordmann.global

Scope and Research Focus on 3-Dodecylpyridine

Research on 3-dodecylpyridine itself is multifaceted, exploring its synthesis, properties, and applications. A significant area of investigation is its potential as a bioactive compound. A new alkaloid, a 3-dodecyl pyridine with a terminal cyano group, was isolated from a marine sponge and was found to have moderate cytotoxic effects on A549, MCF-7, and Hela tumor cell lines. nih.govresearchgate.net

The synthesis of 3-dodecylpyridine and its derivatives is another key research area. Various synthetic methods are employed to create these compounds, often as part of the development of new materials or biologically active molecules. researchgate.netscispace.comprepchem.com For example, the synthesis of poly-(1,3-dodecylpyridinium) salts has been explored for their potential pore-forming capabilities. nih.gov

The unique properties of 3-dodecylpyridine, such as its amphiphilicity and ability to form metal complexes, continue to drive research into its potential applications in catalysis, materials science, and pharmaceuticals. ontosight.aimdpi.com

Detailed Research Findings

Cytotoxicity of a 3-Dodecylpyridine Alkaloid

A study published in Natural Product Research detailed the isolation and characterization of a new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. nih.govresearchgate.net The compound was identified as a 3-dodecyl pyridine containing a terminal cyano group. nih.govresearchgate.net

Table 1: Cytotoxic Activity of 3-Dodecylpyridine Alkaloid

Cell Line IC50 (μM)
A549 41.8
MCF-7 48.4

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.govresearchgate.net

The data indicates that the compound exhibits moderate cytotoxic activity against all three tested human tumor cell lines. nih.govresearchgate.net

Spectroscopic Data of a 3-Dodecylpyridine Alkaloid

The structure of the isolated 3-dodecylpyridine alkaloid was determined using a combination of spectroscopic methods. nih.govresearchgate.net

Table 2: NMR Spectroscopic Data for 3-Dodecylpyridine Alkaloid in CDCl3

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2 8.46 (br s) 147.2 (d)
4 7.49 (d, J=12 Hz) 130.0 (d)
5 7.21 (br s) 123.5 (d)
6 8.46 (br s) 150.0 (d)
7 2.60 (t, J=6 Hz) 36.0 (t)
8-17 1.25-1.31 (m) 27.0-33.1 (t)
18 2.27 (m) 24.6 (t)

The molecular formula was determined to be C18H28N2 by HR-ESI-MS. nih.gov

Compound Names Mentioned

Table 3: List of Chemical Compounds

Compound Name
3-Dodecylpyridine
Dodecylpyridinium chloride
3-picoline
n-dodecylpyridinium bromide
1-octyn-3-ol
acetylenic alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59652-37-8

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

3-dodecylpyridine

InChI

InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3

InChI Key

BWCPIPANJFTRRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CN=CC=C1

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 3 Dodecylpyridine

Discovery in Marine Organisms: The Haliclona Species Paradigm

The genus Haliclona, belonging to the family Chalinidae, is a prolific source of diverse nitrogenous secondary metabolites, including a significant number of 3-alkylpyridine alkaloids. mdpi.comresearchgate.net These sponges are distributed globally and have yielded hundreds of unique compounds. mdpi.comresearchgate.net Within this context, a specific variant of 3-dodecylpyridine, containing a terminal cyano group, was identified and isolated from the marine sponge Haliclona sp. nih.govnih.gov

The specimen that yielded the compound was collected from the Indonesian Sea at depths ranging from 15 to 30 meters. nih.gov This discovery was part of a broader investigation into bioactive secondary metabolites from marine sponges, which are known to produce a wide spectrum of compounds with various biological activities. nih.govresearchgate.netmdpi.com The identification of this new 3-dodecylpyridine derivative added to the growing family of 3-alkylpyridine alkaloids found in sponges of the order Haplosclerida. nih.govresearchgate.net The structure of the isolated compound was meticulously determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods. nih.govresearchgate.net

Table 1: Discovery and Identification of 3-Dodecylpyridine Derivative

ParameterDetailsSource(s)
Compound Name 3-dodecylpyridine with a terminal cyano group nih.gov
Natural Source Marine Sponge Haliclona sp. (coll. no. 95546) mdpi.comnih.gov
Collection Location Indonesian Sea nih.govnih.gov
Collection Depth 15–30 meters nih.gov
Chemical Class 3-Alkylpyridine Alkaloid nih.govnih.gov
Identification Method 1D and 2D NMR Spectroscopy nih.govresearchgate.net

Advanced Extraction Techniques for 3-Dodecylpyridine Isolation

The initial step in isolating a natural product from its biological source is extraction. Due to the often low concentrations of target compounds in marine organisms, the choice of an efficient extraction method is critical. alfa-chemistry.com For the isolation of the 3-dodecylpyridine derivative from Haliclona sp., a modern and efficient method known as Accelerated Solvent Extraction (ASE) was employed. nih.gov

ASE, also a form of Pressurized Solvent Extraction (PSE), utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption and time compared to traditional methods. nih.govnih.gov The dried and chopped sponge material (13.8 g) was sequentially extracted with a series of solvents of increasing polarity: water, hexane, dichloromethane, and finally methanol (B129727). nih.gov The 3-dodecylpyridine compound was found in the resulting methanol extract. nih.gov

While ASE was used in this specific discovery, several other advanced and "green" extraction techniques are prominent in marine natural product chemistry. jocpr.commdpi.comnih.gov These methods aim to improve yields while minimizing environmental impact. jocpr.com

Table 2: Comparison of Advanced Extraction Techniques for Marine Natural Products

TechniquePrincipleAdvantagesCommon SolventsSource(s)
Accelerated Solvent Extraction (ASE) / Pressurized Solvent Extraction (PSE) Uses solvents at high pressure and temperature to increase extraction efficiency.Faster, uses less solvent than traditional methods.Water, Hexane, Dichloromethane, Methanol, Ethanol nih.govnih.gov
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (e.g., CO2) as the extraction solvent.Green technique (non-toxic solvent), highly selective, solvent is easily removed.Supercritical CO2 alfa-chemistry.comjocpr.com
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.Non-destructive, can be used for a broad range of polar and nonpolar compounds.Methanol, Ethanol, Acetone alfa-chemistry.comnih.gov
Microwave-Assisted Extraction (MAE) Uses microwave radiation to heat the solvent and sample, accelerating the release of target compounds.Very fast extraction times, reduced solvent use, higher yields.Ethanol, Acetone alfa-chemistry.commdpi.com
Enzyme-Assisted Extraction (EAE) Utilizes specific enzymes to break down the cell walls of the organism, releasing the contents.Highly specific, environmentally friendly, operates at low temperatures.Water, Buffers nih.govjocpr.comnih.gov

Chromatographic Separation Strategies in Natural Product Chemistry for 3-Dodecylpyridine

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate the target molecule. Chromatography is the fundamental technique for this purification process, separating components based on their differential partitioning between a stationary phase and a mobile phase. bnmv.ac.inlibretexts.org

In the case of the 3-dodecylpyridine from Haliclona sp., the methanol extract (286 mg) was subjected to fractionation using a preparative column, which divided the extract into six primary fractions. nih.gov The target compound was located in fraction F3. nih.gov While the specific type of preparative chromatography was not detailed, the separation of 3-alkylpyridines typically relies on exploiting the polarity difference between the non-polar alkyl chain and the polar pyridine (B92270) head.

Common chromatographic strategies used in the separation of natural products from marine sponges include:

Column Chromatography (CC): A widely used technique where the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column. libretexts.org The extract is applied to the top, and a solvent (mobile phase) is passed through, separating the mixture into bands that can be collected as fractions. libretexts.org

Vacuum Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum, which speeds up the separation process. It is often used for the initial fractionation of crude extracts. nih.gov

Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to force the solvent through the column, leading to faster and more efficient separations. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique that uses high pressure to pump the mobile phase through a column packed with very fine particles. waters.com It is often used in the final purification stages. For a compound like 3-dodecylpyridine, reversed-phase HPLC (RP-HPLC) would be a suitable method, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). waters.comsielc.com The non-polar dodecyl tail would interact strongly with the stationary phase, allowing for fine separation from other components. waters.com

Preparative Thin-Layer Chromatography (PTLC): In this method, the separation is carried out on a plate coated with a thin layer of adsorbent. bnmv.ac.innih.gov After the components are separated by the mobile phase, the bands corresponding to the desired compound are scraped from the plate and the compound is eluted with a suitable solvent. bnmv.ac.in

The selection and sequence of these chromatographic techniques are tailored to the specific properties of the target compound and the complexity of the extract to achieve the desired purity.

Synthetic Pathways and Chemical Transformations of 3 Dodecylpyridine Derivatives

Strategies for de novo Pyridine (B92270) Ring Construction with Dodecyl Chains

The formation of the pyridine ring with a pre-attached dodecyl substituent can be achieved through various cyclization strategies. These methods involve the condensation of acyclic precursors to build the heterocyclic core.

Hantzsch Dihydropyridine Cyclization Approaches for Dodecylated Precursors

The Hantzsch pyridine synthesis is a classic and versatile method for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines. acs.orgwikipedia.orgchemtube3d.com This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, often ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org

Tridecanal + 2 eq. β-ketoester + NH3 → 1,4-Dihydropyridine intermediate → 3,5-dicarbalkoxy-4-dodecyl-2,6-dimethylpyridine

The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine ring. wikipedia.org Common oxidizing agents for this step include nitric acid or ferric chloride. wikipedia.org

Table 1: Key Reactants in Hantzsch Synthesis for Dodecylated Pyridines

Reactant RoleExample CompoundPurpose in the Reaction
AldehydeTridecanalProvides the C4 carbon and the dodecyl substituent.
β-KetoesterEthyl acetoacetateProvides the C2, C3, C5, and C6 carbons of the pyridine ring.
Nitrogen SourceAmmonium acetateProvides the nitrogen atom for the pyridine ring.

The mechanism of the Hantzsch synthesis involves a series of condensation and addition reactions, including an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. acs.orgwikipedia.org

Considerations for Long-Chain Alkylpyridine Synthesis

The synthesis of pyridines with long alkyl chains presents specific challenges. The nonpolar nature of the dodecyl group can affect the solubility of reactants and intermediates in common reaction solvents. Therefore, careful selection of the solvent system is crucial to ensure homogeneous reaction conditions and good yields.

Furthermore, steric hindrance from the bulky dodecyl group can influence the reaction rates and the accessibility of reagents to the reaction centers. Microwave-assisted synthesis has been shown to be an effective technique for accelerating the synthesis of related long-chain alkylpyridinium salts, suggesting its potential applicability to the Hantzsch synthesis of 3-dodecylpyridine to enhance reaction times and yields.

Regioselective Functionalization of Pyridine Rings with Dodecyl Substituents

Once the 3-dodecylpyridine core is synthesized, further functionalization can be achieved through regioselective reactions. The electronic nature of the pyridine ring, being electron-deficient, directs electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. The existing dodecyl group at the 3-position will sterically and electronically influence the position of further substitutions.

Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization of pyridines. nih.gov This involves the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific position. For a 3-dodecylpyridine, functionalization at the C2 or C4 positions could be achieved by first introducing a directing group at a suitable position.

Another approach is the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitably substituted 3-dodecylpyridine precursor would allow for the regioselective addition of nucleophiles to introduce substituents at the C4 position. nih.govrsc.org

Metal-Mediated and Metal-Free Synthetic Methodologies for Pyridine Derivatives

Both metal-mediated and metal-free reactions play a crucial role in the synthesis and functionalization of pyridine derivatives.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. researchgate.netrsc.orgmdpi.com These reactions offer a high degree of control and functional group tolerance.

Conversely, metal-free approaches are gaining increasing attention due to their environmental benefits and avoidance of potentially toxic metal residues in the final products. rsc.org These methods often rely on the use of organocatalysts or proceed through radical pathways.

Applications of Buchwald–Hartwig Cross-Coupling in Dodecyl-Pyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and can be used to introduce a wide variety of amine functionalities onto an aromatic ring.

In the context of 3-dodecylpyridine, a bromo or chloro-substituted derivative (e.g., 2-bromo-3-dodecylpyridine or 4-chloro-3-dodecylpyridine) could be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to yield the corresponding amino-3-dodecylpyridine derivative.

Table 2: Components of a Hypothetical Buchwald-Hartwig Amination of a Dodecyl-Pyridine Derivative

ComponentExampleRole
Aryl Halide2-Bromo-3-dodecylpyridineThe electrophilic coupling partner.
AminePiperidine (B6355638)The nucleophilic coupling partner.
CatalystPd(OAc)2The palladium source for the catalytic cycle.
LigandXPhos, SPhosStabilizes the palladium catalyst and facilitates the reaction.
BaseNaOtBuActivates the amine and facilitates the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Knoevenagel Condensation in Dodecyl-Pyridine Conjugated Systems

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a key step in the Hantzsch pyridine synthesis and can also be used to functionalize pyridine derivatives.

For instance, a 3-dodecylpyridine-4-carbaldehyde could undergo a Knoevenagel condensation with an active methylene compound like malononitrile (B47326) or diethyl malonate. This would result in the formation of a new carbon-carbon double bond, extending the conjugation of the pyridine system and providing a handle for further chemical transformations.

The reaction is typically catalyzed by a weak base such as piperidine or pyridine. researchgate.net The product of the Knoevenagel condensation, an α,β-unsaturated system, is a versatile intermediate for various subsequent reactions.

Investigating Reaction Mechanisms in Dodecylpyridine Chemistry

The study of reaction mechanisms in dodecylpyridine chemistry provides fundamental insights into how the interplay of electronic and steric factors governs the outcomes of chemical transformations. Understanding these mechanisms is crucial for the rational design of synthetic routes and the prediction of product distributions. This section delves into the mechanistic details of key reactions involving 3-dodecylpyridine derivatives, with a particular focus on elimination reactions and the influence of the dodecyl substituent on the reactivity of the pyridine moiety.

Elimination Reaction Mechanisms Modulated by the Pyridine Moiety

Elimination reactions are a fundamental class of organic reactions that lead to the formation of unsaturated compounds. byjus.com In the context of 3-dodecylpyridine, the pyridine ring can play a significant role in modulating the mechanism and regioselectivity of such reactions. While direct studies on 3-dodecylpyridine are not extensively documented, established principles of elimination reactions, such as E1, E2, and E1cB, can be applied to understand its likely behavior. byjus.com

A key example to consider is the Hofmann elimination, a reaction that typically involves the thermal decomposition of a quaternary ammonium hydroxide (B78521). wikipedia.orgbyjus.com For a derivative of 3-dodecylpyridine, such as N-methyl-3-dodecylpyridinium hydroxide, this reaction would proceed through an E2 mechanism. ucalgary.ca In this concerted, one-step process, a base (hydroxide ion) removes a proton from the carbon beta to the nitrogen atom, simultaneously with the cleavage of the carbon-nitrogen bond, leading to the formation of an alkene and the neutral 3-dodecylpyridine as a leaving group. byjus.comucalgary.ca

The regioselectivity of the Hofmann elimination is a critical aspect. According to the Hofmann rule, the major product is the least substituted (least stable) alkene. wikipedia.orgbyjus.com This outcome is primarily attributed to the steric bulk of the leaving group, in this case, the 3-dodecylpyridine moiety. The large size of the leaving group hinders the approach of the base to the more sterically hindered protons, thus favoring the abstraction of a proton from the least substituted beta-carbon. wikipedia.org

Table 1: Factors Influencing Hofmann Elimination of N-Alkyl-3-dodecylpyridinium Hydroxides

FactorDescriptionExpected Outcome for 3-Dodecylpyridine Derivatives
Mechanism Concerted (E2) elimination. ucalgary.caA single transition state involving the base, substrate, and leaving group.
Base Typically a strong base, such as hydroxide. ucalgary.caThe hydroxide ion acts as the proton abstracting agent.
Leaving Group A neutral tertiary amine (3-dodecylpyridine). ucalgary.caThe pyridine derivative is a relatively good leaving group due to its neutrality.
Regioselectivity Governed by the Hofmann rule. wikipedia.orgPredominant formation of the least substituted alkene.
Steric Effects The bulky leaving group directs the base to the least hindered proton. wikipedia.orgThe 3-dodecylpyridine moiety enhances the steric hindrance, reinforcing Hofmann selectivity.

Mechanistic Studies of Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring is significantly influenced by the electronic and steric properties of its substituents. A long alkyl chain, such as the dodecyl group at the 3-position, can exert notable effects on the reaction mechanisms involving the pyridine nucleus.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring, which can influence its basicity and nucleophilicity. However, the electron-donating effect of a long alkyl chain is generally modest and primarily localized. In the context of reactions involving the pyridine nitrogen, such as quaternization, the increased electron density can slightly enhance the rate of reaction with electrophiles.

Steric Effects: The most significant influence of the 3-dodecyl group is likely its steric hindrance. nih.gov This long, flexible chain can create a sterically congested environment around the pyridine ring, particularly at the adjacent C2 and C4 positions. This steric bulk can hinder the approach of reactants to these positions, thereby influencing the regioselectivity of reactions. researchgate.net For instance, in nucleophilic aromatic substitution reactions, attack at the C2 and C6 positions might be disfavored due to the steric hindrance imposed by the adjacent dodecyl group.

In the context of elimination reactions where the 3-dodecylpyridine is part of the leaving group, its steric bulk is a dominant factor in determining the regiochemical outcome, as discussed in the Hofmann elimination. wikipedia.org The large size of the entire quaternary ammonium group, including the dodecylpyridine, dictates that the base will preferentially attack the most accessible proton, leading to the Hofmann product. ucalgary.ca

Table 2: Summary of Substituent Effects of the 3-Dodecyl Group on Pyridine Reactivity

EffectNature of EffectInfluence on Reaction Mechanisms
Electronic Weakly electron-donating (inductive effect).- Slightly enhances the nucleophilicity of the pyridine nitrogen.- Minor influence on the stability of the pyridine as a leaving group.
Steric Significant steric hindrance. nih.gov- Can direct incoming reagents away from the C2 and C4 positions.- Plays a crucial role in the regioselectivity of elimination reactions (Hofmann rule). wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 3 Dodecylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Dodecylpyridine. researchgate.net Beyond simple proton (¹H) and carbon-¹³ (¹³C) spectra that confirm the presence of the pyridine (B92270) ring and the dodecyl chain, advanced NMR experiments provide unambiguous assignments and deeper structural insights. sielc.com In ¹H NMR, the protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current, while the aliphatic protons of the dodecyl chain will resonate in the upfield region (δ 0.8-2.6 ppm). The ¹³C NMR spectrum complements this by showing signals for the aromatic carbons (δ 120-150 ppm) and the aliphatic chain carbons (δ 14-35 ppm).

Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is particularly useful for assigning the numerous signals from the dodecyl chain. pageplace.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Dodecylpyridine

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H ~8.4 ~150
Pyridine C4-H ~7.5 ~136
Pyridine C5-H ~7.2 ~123
Pyridine C6-H ~8.5 ~147
Pyridine C3 - ~138
α-CH₂ (Chain) ~2.6 ~33
β-CH₂ (Chain) ~1.6 ~30
Bulk -(CH₂)₉- ~1.2-1.4 ~29-32

Note: These are predicted values based on typical shifts for alkylpyridines. Actual values may vary based on solvent and experimental conditions.

The long, flexible dodecyl chain of 3-Dodecylpyridine can adopt various conformations in solution. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for studying these conformational preferences. uoa.grchemrxiv.org These experiments detect through-space correlations between protons that are in close proximity (< 5 Å), regardless of their bonding connectivity. acdlabs.com

For 3-Dodecylpyridine, NOESY or ROESY spectra can reveal whether the dodecyl chain folds back upon itself or interacts with the pyridine ring. nih.gov For instance, observing a cross-peak between the terminal methyl protons (at ~0.9 ppm) and the aromatic protons of the pyridine ring would be strong evidence for a folded or "U-shaped" conformation in solution. researchgate.netnih.gov The intensity of these cross-peaks can provide semi-quantitative information about the average distances between these protons, allowing for the modeling of the most probable solution-state conformers. uoa.gr

Mass Spectrometry (MS) in Elucidating Dodecylpyridine Structures

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 3-Dodecylpyridine, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₇H₂₉N (m/z = 247.23).

The fragmentation of 3-Dodecylpyridine is dominated by characteristic pathways:

Benzylic (α) Cleavage: The most significant fragmentation is the cleavage of the C-C bond between the pyridine ring and the dodecyl chain. This results in a highly stable pyridylmethyl cation or a related resonance-stabilized ion at m/z 92, or the loss of a C₁₁H₂₃ radical to give a fragment at m/z 106.

Alkyl Chain Fragmentation: The aliphatic chain undergoes a series of cleavages, resulting in a characteristic pattern of ion clusters separated by 14 Da, corresponding to the sequential loss of CH₂ groups.

McLafferty Rearrangement: A γ-hydrogen transfer from the alkyl chain to the pyridine nitrogen followed by β-cleavage can also occur, leading to a characteristic neutral loss and a radical cation fragment.

Table 2: Predicted Key Fragments in the Mass Spectrum of 3-Dodecylpyridine

m/z Value Proposed Fragment Identity Fragmentation Pathway
247 [M]⁺ Molecular Ion
106 [C₅H₄N-CH₂]⁺ Benzylic (α) Cleavage
93 [C₅H₄N-CH₃]⁺ or [C₆H₅N]⁺ Rearrangement/Cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the 3-Dodecylpyridine molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability.

Key vibrational modes for 3-Dodecylpyridine include:

Aromatic C-H Stretching: Found just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong bands appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range for symmetric and asymmetric stretching of CH₂ and CH₃ groups.

Aromatic Ring Stretching: Characteristic C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Aliphatic Bending: CH₂ scissoring (~1465 cm⁻¹) and CH₃ umbrella mode (~1375 cm⁻¹) vibrations are expected.

Table 3: Characteristic Vibrational Frequencies for 3-Dodecylpyridine

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3010 C-H Stretch Pyridine Ring
2960-2850 C-H Stretch Dodecyl Chain
1600-1580 C=C / C=N Stretch Pyridine Ring
1480-1430 C=C / C=N Stretch Pyridine Ring
~1465 C-H Bend (Scissoring) -CH₂-

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of 3-Dodecylpyridine and for its separation from reaction byproducts or isomers. High-Resolution Gas Chromatography (HRGC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed. tandfonline.comnih.gov

High-Resolution Gas Chromatography (HRGC): GC is well-suited for analyzing volatile and semi-volatile compounds like 3-Dodecylpyridine. tandfonline.com Purity is typically assessed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). google.com A capillary column with a non-polar or mid-polarity stationary phase is generally used.

Table 4: Typical HRGC-MS Parameters for 3-Dodecylpyridine Analysis

Parameter Condition
Column TG-WAXMS or DB-5ms (30 m x 0.25 mm x 0.25 µm) google.com
Carrier Gas Helium, constant flow (~1 mL/min) google.com
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For 3-Dodecylpyridine, a reverse-phase method is most common. helixchrom.com In this mode, a non-polar stationary phase is used with a polar mobile phase, causing the non-polar dodecyl chain to have a strong affinity for the column, leading to good retention and separation.

Table 5: Typical Reverse-Phase HPLC Parameters for 3-Dodecylpyridine Analysis

Parameter Condition
Column C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile (B52724) + 0.1% Formic Acid
Mode Gradient elution (e.g., 50% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min sielc.com
Column Temperature 30-40 °C

| Detector | UV-Vis Diode Array Detector (DAD) at ~260 nm |

Electrochemical Characterization Methods for Dodecylpyridine Systems

The electrochemical behavior of 3-Dodecylpyridine is of interest, particularly in applications like corrosion inhibition or the development of chemical sensors. Cyclic Voltammetry (CV) is the primary technique used to probe the redox properties of the molecule. chemrxiv.orgucl.ac.uk CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the reduction and oxidation potentials. researchgate.net

For 3-Dodecylpyridine, the electrochemical activity is centered on the pyridine ring, which can be reversibly or irreversibly reduced at a negative potential. A typical CV experiment would be conducted in a three-electrode cell containing a solution of 3-Dodecylpyridine in an organic solvent (like acetonitrile or dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The resulting voltammogram would reveal the potential at which the pyridine moiety accepts an electron, which can be influenced by the electron-donating nature of the 3-alkyl substituent. chemrxiv.orgucl.ac.uk

Computational Chemistry and Theoretical Investigations of 3 Dodecylpyridine

Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods are foundational in modern chemistry for predicting molecular structure, energies, and electronic properties. elixirpublishers.comhokudai.ac.jp Density Functional Theory (DFT) and ab initio calculations are powerful tools for these investigations. elixirpublishers.com For a molecule like 3-dodecylpyridine, these methods can elucidate the influence of the long alkyl chain on the electronic nature of the pyridine (B92270) ring.

DFT calculations, particularly with functionals like B3LYP, are frequently used to optimize molecular geometries and compute vibrational frequencies and electronic properties of heterocyclic systems. dergipark.org.trirjweb.com Studies on simpler alkylpyridines show that the alkyl group acts as a weak electron-donating group, which would be expected to slightly increase the electron density on the pyridine ring of 3-dodecylpyridine compared to unsubstituted pyridine.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Transfer Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electron transfer processes. physchemres.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For aromatic systems like pyridine, the HOMO is typically a π orbital distributed over the ring, and the LUMO is a π* anti-bonding orbital. In 3-dodecylpyridine, the pyridine ring would dominate the FMOs. The electron-donating dodecyl group is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted pyridine. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

While specific data for 3-dodecylpyridine is unavailable, we can infer from studies on other substituted heterocycles. For instance, DFT calculations on various functionalized pyridine derivatives have been used to analyze their electronic properties and HOMO-LUMO gaps to predict their behavior in applications like nonlinear optics or as corrosion inhibitors. dergipark.org.trphyschemres.org

Table 1: Representative FMO Data for Related Aromatic Compounds (Calculated via DFT) Note: This table presents typical values for analogous compounds to illustrate the concepts, not specific experimental values for 3-dodecylpyridine.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference Principle
Pyridine (representative)~ -6.7~ -0.5~ 6.2General DFT results for pyridine
3-Methylpyridine (representative)~ -6.5~ -0.4~ 6.1Alkyl substitution effect
Generic Substituted Pyridine irjweb.com-6.29-1.814.48DFT/B3LYP/6-311++G(d,p) level calculation on a triazine derivative irjweb.com

Prediction of Molecular Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.com These include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap implies greater hardness and lower reactivity. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

For 3-dodecylpyridine, the electron-donating nature of the dodecyl chain would influence these parameters. The increase in HOMO energy would lead to a less negative chemical potential and a slight decrease in chemical hardness compared to pyridine, suggesting a marginally higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis of Dodecyl Chains

The long, flexible dodecyl chain of 3-dodecylpyridine can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are an ideal computational tool for exploring this conformational space. nih.gov MD simulations model the movement of atoms over time based on a force field, providing insights into the dynamic behavior and preferred conformations of the alkyl chain. nih.govresearchgate.net

In a simulation of 3-dodecylpyridine, one would expect the dodecyl chain to exhibit significant flexibility. In non-polar solvents or in the gas phase, the chain would likely adopt a coiled or folded conformation to maximize intramolecular van der Waals interactions. In a polar solvent, the chain might extend to minimize unfavorable interactions. Studies on other long-chain alkyl-substituted molecules, such as alkylbenzenes or ionic liquids with long alkyl chains, show that the chain's conformation significantly impacts the molecule's physical properties, including its packing in condensed phases and its interaction with surfaces. nih.govrsc.org

Theoretical Studies on Intermolecular Interactions in Dodecylpyridine Systems

Van der Waals Forces: These are dominant due to the large, non-polar dodecyl chain. These dispersion forces would be the primary driver for the association and packing of the molecules in the liquid or solid state. rsc.org

π-π Stacking: The pyridine rings can interact through π-π stacking. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the steric hindrance of the dodecyl chain.

C-H···π Interactions: Hydrogen atoms on the alkyl chain of one molecule can interact with the π-electron cloud of the pyridine ring of another molecule.

Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the forces at play. usda.govohio-state.edu

Modeling Reaction Pathways and Transition States for Dodecylpyridine Synthesis

Computational chemistry can model the reaction mechanisms for synthesizing 3-dodecylpyridine. openreview.netnih.gov A common route to such compounds is through cross-coupling reactions (e.g., Suzuki or Negishi coupling) between a dodecyl-containing organometallic reagent and a 3-halopyridine.

DFT calculations can be used to map the potential energy surface (PES) of the reaction. beilstein-journals.org This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is a first-order saddle point on the PES.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

By modeling these pathways, chemists can understand the feasibility of a proposed synthesis, predict potential byproducts, and optimize reaction conditions without extensive empirical testing. beilstein-journals.org For example, a study on the synthesis of a complex cage containing Pd-pyridine bonds explored three different reaction pathways computationally to understand the kinetics and yield of each route. mdpi.com

Thermodynamic Analysis in Alkyl-Pyridine Systems

Thermodynamic properties, such as the enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and reaction enthalpies (ΔrH°), are critical for understanding the stability and energy content of chemical compounds. mdpi.com These properties can be reliably calculated using high-level quantum chemical methods, such as the G4 method, often in combination with experimental data. mdpi.comh2knowledgecentre.com

A comprehensive study on alkyl-pyridines and alkyl-quinolines as potential liquid organic hydrogen carriers (LOHC) demonstrated the power of this combined approach. mdpi.com Researchers calculated gas-phase enthalpies of formation using quantum chemistry and combined them with experimental vaporization enthalpies to derive accurate liquid-phase data. h2knowledgecentre.comresearchgate.net This allowed for the calculation of hydrogenation/dehydrogenation reaction enthalpies, which are crucial for assessing the viability of these compounds for hydrogen storage. mdpi.comresearchgate.net

Table 2: Example Thermodynamic Data for a Hydrogenation Reaction of a Pyridine Derivative This table illustrates the type of data obtained from thermodynamic analysis of a related system.

ReactionPhaseCalculated ΔrH° (kJ/mol) researchgate.netReference Compound System researchgate.net
Pyridine Derivative + 3 H₂ → Piperidine (B6355638) DerivativeLiquid-190 to -210Various alkyl-substituted pyridines researchgate.net

Materials Science Applications of Dodecylated Pyridine Compounds

Integration of Dodecylpyridines in Organic Semiconductor Design

Organic semiconductor materials are the core components of flexible and solution-processable electronic devices. mdpi.com However, many high-performance conjugated molecules suffer from poor solubility, which hinders their fabrication into the uniform, high-quality thin films required for optimal device performance. mdpi.com A key strategy to overcome this limitation is the introduction of flexible alkyl side chains onto the rigid semiconductor backbone.

The integration of a dodecyl group onto a pyridine-containing organic semiconductor is a design approach aimed at enhancing material processability. google.com The long, nonpolar dodecyl chain significantly improves the solubility of the molecule in common organic solvents. google.com This enhanced solubility is critical for solution-based deposition techniques like spin-coating or inkjet printing, which are essential for large-area and low-cost electronics manufacturing. By preventing irreversible aggregation in solution, the dodecylpyridine moiety facilitates the formation of ordered, crystalline thin films upon solvent evaporation, which is crucial for efficient charge transport in devices like organic thin-film transistors (OTFTs). mdpi.com

Development of Pyridine-Based Conjugated Polymers and Polyelectrolytes

The unique electronic properties of the pyridine (B92270) ring, combined with the processing advantages conferred by the dodecyl chain, have led to the development of novel pyridine-based conjugated polymers and polyelectrolytes. Conjugated polymers possess a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and thus, electrical conductivity. wikipedia.org

In these polymers, the pyridine unit can be incorporated into the main chain or as a pendant group. The dodecyl substituent ensures that these large macromolecules remain soluble, allowing for their characterization and processing. nih.gov Furthermore, quaternization of the nitrogen atom in the pyridine ring transforms the polymer into a conjugated polyelectrolyte (CPE). rsc.org These materials are unique as they possess both electronic conductivity along the conjugated backbone and ionic conductivity due to the charged side chains. rsc.org For instance, poly-(1,3-dodecylpyridinium) salts have been synthesized via methods such as microwave-assisted polymerization, yielding high molecular weight polymers with controlled structures. nih.gov

Pyridine-based conjugated polymers and polyelectrolytes are promising materials for a range of optoelectronic and electronic applications. researchgate.netmdpi.com Their electrical properties can be tuned through chemical design of the polymer backbone and side chains. rsc.org The electron-deficient nature of the pyridine ring makes these materials suitable for use as n-type (electron-transporting) or ambipolar semiconductors in organic field-effect transistors (OFETs).

The dual electronic and ionic conductivity of dodecylpyridine-based CPEs makes them particularly interesting for applications in bioelectronics, sensors, and energy storage devices. rsc.org The ionic side chains can improve the interface between the organic semiconductor and other components in a device, such as electrodes or electrolytes, leading to enhanced performance and stability. Their ability to be processed from solution is a critical advantage for the fabrication of these complex, multi-layered devices.

The chemical structure of a dodecylpyridine unit, featuring a polar (hydrophilic) pyridinium (B92312) head group and a long nonpolar (hydrophobic) dodecyl tail, gives it amphiphilic character. mdpi.comresearchgate.net This dual nature drives the molecules to self-assemble in solution and at interfaces to minimize unfavorable interactions. researchgate.net This self-assembly can lead to the formation of various ordered structures, including micelles, vesicles, and lamellar films. researchgate.netacs.org

When incorporated into polyelectrolytes, these amphiphilic properties can be harnessed to create highly ordered, nanostructured materials. For example, dodecylpyridinium-based polyelectrolytes can spontaneously form structured films at the air-water interface. bath.ac.uk These films often consist of a surfactant liquid-crystalline phase embedded within a polymer hydrogel matrix, creating a well-defined nanostructure. bath.ac.uk This bottom-up fabrication approach is a powerful method for producing intricate and functional nanomaterials for applications ranging from catalysis to separation membranes. mdpi.com

Liquid Crystalline Properties of Long-Chain Alkylpyridine Derivatives

Long-chain alkylpyridine derivatives, including those with a dodecyl chain, are known to exhibit liquid crystalline behavior. tandfonline.com Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal; they can flow like a liquid, but their molecules have some degree of orientational order. researchgate.netlibretexts.org This behavior is highly dependent on molecular shape, and the rod-like structure of many long-chain alkylpyridines promotes the formation of liquid crystal phases (mesophases). tandfonline.com

The length of the alkyl chain plays a critical role in determining the type of mesophase and the temperature range over which it is stable. mdpi.com Generally, as the alkyl chain length increases, the tendency to form more highly ordered smectic phases (with molecules arranged in layers) increases relative to the less ordered nematic phase. rsc.orgnih.gov This is due to stronger van der Waals interactions between the longer chains, which favor layered arrangements. rsc.org The thermal stability of the mesophase is also affected, with transition temperatures shifting as a function of chain length. rsc.orgmdpi.com For example, in some N-phenylpyridinium salts, increasing the terminal chain length from C8 to C12 resulted in a significant increase in the clearing point (the temperature of transition to the isotropic liquid state) from 110 °C to over 180 °C. mdpi.com

Compound SeriesAlkyl Chain LengthObserved Mesophase(s)Key Observation
4'-(alkoxy)biphenyl-4-yl pyridinesIncreasing n=3 to n=8NematicNematic phase length shortened and was replaced by smectic phases at longer chain lengths (n=7, 8). nih.gov
N-phenylpyridinium octyl sulfatesIncreasing n=8 to n=12Cubic (Cub), Hexagonal Columnar (Colh)Clearing point increased significantly from 110 °C (n=8) to 189 °C (n=12) with the introduction of the Colh phase. mdpi.com
1-alkyl-2-methylpyridinium bromidesC6, C12, C16Semi-crystal, Smectic (S1), Smectic A (SA)Increased alkyl chain length led to the formation of more ordered smectic phases. unl.pt
Thienoviologen saltsIncreasing lengthNematic, Smectic AShorter chains exhibited a nematic phase, while longer chains (n=4 to 12) showed a smectic A phase. rsc.org

Role of Dodecylpyridines in Fabricating Advanced Functional Materials

The 3-dodecylpyridine moiety is a versatile functional unit for the design and fabrication of advanced materials. Its role extends beyond simply being a component of a larger molecule; it actively dictates several key material properties.

The primary functions of the dodecylpyridine group in materials science can be summarized as:

Solubility Enhancement: The dodecyl chain acts as a "solubilizing group," enabling the solution-phase processing of otherwise intractable organic semiconductors and conjugated polymers. google.com

Morphological Control: Through self-assembly, it directs the formation of nanostructures, such as ordered thin films and micelles, which is fundamental to creating materials with tailored properties. bath.ac.uk

Induction of Liquid Crystallinity: The rod-like shape and intermolecular interactions provided by the dodecyl chain allow for the creation of liquid crystalline materials, which are crucial for display technologies and anisotropic sensors. tandfonline.com

By combining these physical attributes with the inherent electronic characteristics of the pyridine ring, materials scientists can fabricate a diverse range of functional materials. These include everything from printable semiconductors for flexible electronics to structured polyelectrolyte membranes and thermochromic liquid crystals. The strategic incorporation of dodecylpyridine units remains a powerful tool in the development of next-generation organic materials.

Catalysis and Ligand Design Incorporating Dodecylpyridines

Dodecylated Pyridine (B92270) Derivatives as Ligands in Transition Metal Catalysis

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, widely employed as ligands for transition metals in homogeneous catalysis. The introduction of a dodecyl group onto the pyridine ring, creating ligands such as 3-dodecylpyridine, imparts unique characteristics to the corresponding metal complexes. The long alkyl chain enhances solubility in nonpolar organic solvents, which is advantageous for many homogeneous catalytic processes. Furthermore, the dodecyl group can be exploited for the generation of self-assembled catalyst systems or for anchoring the catalytic complex onto a solid support, thereby bridging the gap between homogeneous and heterogeneous catalysis.

The design of effective chelating and pincer ligands is crucial for achieving high efficiency and selectivity in catalysis. Pincer ligands, which are tridentate and typically bind to a metal in a meridional fashion, create a rigid and well-defined coordination sphere that enhances catalyst stability and control over the reaction environment researchgate.netsemanticscholar.orgrsc.org. The incorporation of a dodecyl-substituted pyridine as the central aromatic backbone of a pincer ligand is a strategic approach to modulate the catalyst's properties.

Key Design Principles:

Steric Influence: The bulky dodecyl group can introduce significant steric hindrance around the metal center. This can be beneficial in promoting reductive elimination steps, preventing catalyst deactivation through dimerization, and influencing the regioselectivity of a reaction by directing substrate binding researchgate.net.

Solubility Tuning: The lipophilic nature of the dodecyl chain significantly increases the solubility of the metal complex in nonpolar and weakly polar organic solvents. This is a critical factor for ensuring homogeneity in solution-phase catalysis.

Electronic Effects: While the primary influence of the dodecyl group is steric and related to solubility, it can also exert minor electronic effects on the pyridine ring through inductive effects, subtly modifying the donor properties of the nitrogen atom.

Supramolecular Assembly: The long alkyl chains can facilitate the formation of organized supramolecular structures, such as micelles or bilayers, in certain solvent systems. This can create unique reaction environments that mimic enzymatic catalysis.

The general structures of chelating and pincer ligands incorporating a dodecylpyridine unit are depicted below. In these designs, the pyridine nitrogen and additional donor atoms (Y, Z) coordinate to the metal center (M).

Ligand TypeGeneral StructureDonor AtomsPotential Advantages of Dodecyl Group
Chelating (Bidentate)N, YEnhanced solubility, steric control
Pincer (Tridentate)Y, N, ZHigh stability, defined coordination sphere, solubility, potential for immobilization

Table 1: Design considerations for chelating and pincer ligands with dodecyl moieties.

The unique properties conferred by the dodecyl group allow for the application of dodecylpyridine-ligated metal complexes in both homogeneous and heterogeneous catalysis researchgate.net.

Homogeneous Catalysis: In homogeneous systems, the enhanced solubility of catalysts bearing dodecylated pyridine ligands is a key advantage. This allows for reactions to be carried out in a wider range of organic solvents under milder conditions. The well-defined molecular nature of these catalysts allows for high selectivity, which can be finely tuned by modifying the ligand structure libretexts.org. For instance, rhodium complexes with long-chain alkylphosphine ligands have demonstrated high activity in the hydrogenation of alkynes in the homogeneous phase.

Heterogeneous Catalysis: A significant advantage of incorporating long alkyl chains is the potential to "heterogenize" a homogeneous catalyst. The dodecyl group can act as an anchor for immobilizing the catalyst onto a solid support, such as silica (B1680970) gel or a polymer resin nih.govmdpi.com. This is typically achieved through non-covalent interactions (e.g., van der Waals forces) between the alkyl chains and the support material. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst nih.gov. For example, rhodium(I) complexes bound to phosphines with long alkane chains have been successfully self-assembled on oxide surfaces to create stable and recyclable heterogeneous catalysts for hydrogenation reactions.

Investigation of Catalyst-Substrate Interactions with Dodecylpyridine Ligands

The interaction between the catalyst and the substrate is a critical factor determining the efficiency and selectivity of a catalytic reaction. The presence of a dodecyl group on the pyridine ligand can influence these interactions in several ways:

Steric Shielding: The long alkyl chain can partially block access to the metal center, creating a sterically hindered environment. This can lead to shape-selective catalysis, where only substrates of a certain size and shape can effectively interact with the active site.

Hydrophobic Interactions: The dodecyl chain can engage in hydrophobic interactions with nonpolar substrates. This can enhance the local concentration of the substrate around the catalytic center, potentially leading to increased reaction rates. These non-covalent interactions can play a crucial role in substrate recognition and orientation.

Conformational Flexibility: The dodecyl chain is flexible and can adopt various conformations. This flexibility can allow the ligand to adapt to the steric demands of the substrate and the transition state, potentially influencing the activation energy of the reaction.

Understanding these interactions often requires a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, as well as computational modeling to probe the catalyst-substrate binding modes and reaction pathways.

Exploring Enzyme-Mimetic Catalysis with Pyridine Scaffolds

Enzymes achieve remarkable catalytic efficiency and selectivity by utilizing precisely organized active sites within a larger protein scaffold. Researchers have sought to mimic these principles by designing synthetic catalysts with enzyme-like properties nih.govacademie-sciences.fr. Pyridine-containing scaffolds are attractive for this purpose due to their versatile coordination chemistry and their presence in some natural cofactors.

The incorporation of dodecyl groups into polymeric backbones containing 4-(dialkylamino)pyridine (DAAP) moieties has been shown to create effective enzyme-mimetic catalysts for hydrolysis reactions. In these systems, the dodecyl groups are thought to create a hydrophobic microenvironment that can bind nonpolar substrates, similar to the substrate-binding pocket of an enzyme. This binding event brings the substrate into close proximity with the catalytically active DAAP units, leading to significant rate enhancements. Such polymeric catalysts have demonstrated enzyme-like behavior, including Michaelis-Menten kinetics, in the hydrolysis of p-nitrophenyl alkanoates. The catalytic efficiency was found to be dependent on the length of the alkyl chain on the substrate, indicating a degree of substrate selectivity driven by hydrophobic interactions.

Supramolecular Chemistry and Non Covalent Interactions of 3 Dodecylpyridine

Hydrogen Bonding Networks Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of 3-dodecylpyridine is a key player in the formation of hydrogen bonds. Pyridine and its derivatives typically act as proton acceptors, utilizing the lone pair of electrons on the nitrogen atom to interact with proton donors. aip.orgcore.ac.uk This interaction leads to a redistribution of electron density within the pyridine ring, which can influence the vibrational spectra of the molecule. core.ac.uk The formation of a hydrogen bond with the pyridine nitrogen can cause a blueshift in certain ring stretching modes, indicating a stabilization of the pyridine ring. aip.org

Theoretical studies on pyridine-water complexes have shown that the ability of the pyridine nitrogen to act as a hydrogen-bond acceptor is influenced by the electronic properties of the ring. nih.gov The continuous addition of nitrogen atoms to an aromatic ring, as in azines, generally decreases the hydrogen-bond acceptor ability. nih.gov In the case of 3-dodecylpyridine, the electron-donating nature of the dodecyl group can subtly influence the basicity of the pyridine nitrogen and, consequently, its hydrogen bonding characteristics. The formation of these hydrogen-bonding networks is a fundamental aspect of the self-assembly of dodecylated pyridine derivatives in various environments.

Halogen Bonding and π-Stacking Interactions in Dodecylpyridine Assemblies

Beyond hydrogen bonding, halogen bonding and π-stacking are significant non-covalent interactions that direct the assembly of 3-dodecylpyridine. Halogen bonding is an interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base, such as the nitrogen atom in a pyridine ring. weebly.commdpi.com This interaction, denoted as R-X···N (where X is a halogen), has been increasingly recognized for its role in crystal engineering and the formation of supramolecular structures. weebly.commdpi.com The strength of the halogen bond can be comparable to that of hydrogen bonds and is highly directional.

In assemblies of dodecylpyridine derivatives, halogen bonding can occur between a halogenated molecule and the pyridine nitrogen of 3-dodecylpyridine, contributing to the formation of well-defined aggregates. mdpi.com The interplay between hydrogen and halogen bonding can lead to the formation of complex synthons and robust supramolecular architectures. mdpi.com

π-stacking interactions, which are attractive, noncovalent interactions between aromatic rings, also play a crucial role in the organization of dodecylpyridine assemblies. The pyridine ring of 3-dodecylpyridine can engage in π-stacking with other aromatic systems, including other pyridine rings. These interactions contribute to the stability of the assembled structures and can influence their electronic and photophysical properties. mdpi.com In the solid state, the combination of C-H···π and π···π interactions can lead to the association of molecules into larger structures. mdpi.com The dodecyl chain, while primarily providing hydrophobicity, can also influence the packing of the molecules and, consequently, the geometry of the π-stacking interactions.

Metal-Coordination Driven Supramolecular Architectures with Dodecylpyridines

The nitrogen atom of the pyridine ring in 3-dodecylpyridine possesses a lone pair of electrons that can readily coordinate with metal ions. ontosight.ai This coordination ability makes 3-dodecylpyridine and its derivatives valuable ligands in the construction of a vast array of supramolecular architectures. rsc.orgfrontiersin.org The binding of metal ions to pyridine-based ligands is a powerful tool in supramolecular chemistry, enabling the self-assembly of discrete and polymeric structures with diverse topologies and functions. frontiersin.orgwiley-vch.de

A wide range of transition metals form complexes with pyridine and its derivatives, with coordination numbers and geometries varying depending on the metal ion and the ligands. wikipedia.orgjscimedcentral.comtamu.edu Common structural motifs include octahedral and square planar complexes. wikipedia.orgjscimedcentral.com The introduction of a long alkyl chain, such as the dodecyl group in 3-dodecylpyridine, imparts amphiphilic character to the resulting metal complexes, which can influence their solubility and self-assembly behavior. ontosight.ai

The synthesis of functionalized terpyridine ligands, which incorporate pyridine units, has led to the development of sophisticated supramolecular systems with applications in materials science and catalysis. wiley-vch.deacs.org By analogy, the coordination of 3-dodecylpyridine to metal centers can be used to create metallo-amphiphiles that self-assemble in solution to form micelles, vesicles, or other nanostructures. The properties of these assemblies, such as their size, shape, and stability, can be tuned by modifying the metal ion, the co-ligands, and the length of the alkyl chain. The alkylation of pendant pyridyl functionalities in metal complexes is a strategy for developing more complex supramolecular structures. rsc.org

Self-Assembly Phenomena of Dodecylated Pyridine Amphiphiles

The amphiphilic nature of 3-dodecylpyridine, arising from its hydrophilic pyridine head and hydrophobic dodecyl tail, drives its self-assembly in aqueous environments. ontosight.aimdpi.com This process is governed by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar head groups remain exposed to the aqueous phase. mdpi.com This self-assembly can lead to the formation of various structures, including micelles and vesicles.

Micellar Solubilization Studies of Pyridine Derivatives

Amphiphilic pyridine derivatives, including those with dodecyl chains, can form micelles in aqueous solution above a specific concentration known as the critical micelle concentration (CMC). mdpi.comfigshare.com These micelles consist of a hydrophobic core formed by the dodecyl chains and a hydrophilic corona of pyridine head groups. The formation of these micellar structures can be studied using techniques such as surface tension measurements and fluorescence spectroscopy. figshare.comresearchgate.net

The table below presents data on the critical aggregation concentration of related pyridine-based amphiphiles, illustrating the influence of molecular structure on self-assembly.

CompoundpHCritical Aggregation Concentration (M)
Sodium salt of 2-dodecyl pyridine-5-boronic acid (SDDPB)9Data not specified
Sodium salt of 2-oxydodecyl pyridine-5-boronic acid (SODDPB)9Data not specified
Sodium salt of 2-dodecyl pyridine-5-boronic acid (SDDPB)13Data not specified
Sodium salt of 2-oxydodecyl pyridine-5-boronic acid (SODDPB)13Data not specified

This table is for illustrative purposes and is based on studies of similar compounds; specific CMC values for 3-dodecylpyridine require dedicated experimental determination.

The polarity of the microenvironment within the micellar core can be probed using fluorescent molecules like pyrene. figshare.comresearchgate.net The solubilization of hydrophobic substances within these micelles is a key application of such amphiphiles, for instance, in detergency and drug delivery. ontosight.ai

Interaction with Model Biomembranes and Vesicle Systems

Dodecylated pyridine amphiphiles can interact with and be incorporated into model biomembranes, such as lipid bilayers and vesicles. researchgate.net Due to their structural similarity to lipids, these amphiphiles can perturb the integrity, packing, and lateral pressure of the membrane. researchgate.net The conical molecular shape of single-chain amphiphiles like 3-dodecylpyridine can influence the curvature of the membrane, potentially leading to the formation of non-lamellar phases or an increase in membrane permeability. researchgate.net

The spontaneous formation of vesicles from amphiphilic molecules is a well-documented phenomenon. mdpi.comresearchgate.netacs.org These vesicles are enclosed bilayer structures that can encapsulate aqueous solutions. Studies on related pyridine-containing amphiphiles have demonstrated their ability to form vesicles, with the morphology of these structures sometimes being dependent on factors like pH. figshare.com For example, transmission electron microscopy has revealed the existence of vesicles for certain pyridyl-boronic acid-based amphiphiles. figshare.com The interaction of these vesicles with metal ions can also trigger structural changes, such as vesicle fission. pku.edu.cn

The table below summarizes findings on the formation of vesicles and their interaction with external stimuli for related amphiphilic systems.

Amphiphile SystemConditionsObserved StructureEffect of Stimuli
Azacalix uw.edu.plpyridine-based amphiphile 1THF/water mixtureStable vesicles (322 nm)Selective response to zinc ion, hydroquinone, and proton
Azacalix uw.edu.plpyridine-based amphiphile 2THF/water mixtureGiant vesicles (928 nm) with decreased stabilityNot specified
TPE-BPA@8CTABAqueous solutionVesiclesAddition of Zn2+ leads to vesicle fission
Sodium salt of 2-dodecyl pyridine-5-boronic acid (SDDPB)pH 9 bufferVesiclesNot specified
Sodium salt of 2-dodecyl pyridine-5-boronic acid (SDDPB)pH 13 bufferClosed vesicles, sponge-like micelles at high concentrationVesicles are destroyed upon aging
Sodium salt of 2-oxydodecyl pyridine-5-boronic acid (SODDPB)pH 9 bufferVesiclesNot specified
Sodium salt of 2-oxydodecyl pyridine-5-boronic acid (SODDPB)pH 13 bufferSpherical and complex micelles, transform into crystal-like structure upon agingNot specified

This table illustrates the diverse self-assembly behavior of pyridine-containing amphiphiles and is based on published research on these specific systems. figshare.compku.edu.cnacs.org

The study of these interactions is crucial for understanding the potential biological activity and applications of 3-dodecylpyridine and related compounds in areas such as drug delivery and the development of artificial membrane systems. nih.gov

Biological Activity Investigations of 3 Dodecylpyridine Non Clinical Research Focus

In Vitro Cytotoxicity Assessments Against Cancer Cell Lines

The cytotoxic potential of 3-dodecylpyridine and its related structures has been evaluated in non-clinical research, with studies focusing on their effects against various cancer cell lines. A novel alkaloid, a 3-dodecyl pyridine (B92270) featuring a terminal cyano group, was isolated from the Indonesian marine sponge Haliclona sp. researchgate.net. This compound demonstrated moderate cytotoxicity against several human tumor cell lines. researchgate.net. Specifically, it was tested against the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with resulting IC50 values of 41.8 µM, 48.4 µM, and 33.2 µM, respectively. researchgate.netmdpi.com. The antiproliferative effects of this cyano-substituted 3-dodecyl pyridine have also been noted against MCF-7 cells in other reports. frontiersin.org.

Beyond monomeric forms, polymeric analogues have also been synthesized and assessed. Two large poly-(1,3-dodecylpyridinium) salts, designated APS12 and APS12-2, were evaluated for their cytotoxic effects. nih.gov. In a crystal violet cytotoxicity assay, these polymers were tested against Human Embryonic Kidney (HEK) 293 cells and undifferentiated mouse embryonic stem (ES) cells. The mean IC50 values for APS12 and APS12-2 against HEK 293 cells were 9.5 µg/ml and 8 µg/ml, respectively. nih.gov. The compounds were found to be less toxic towards undifferentiated ES cells, with corresponding IC50 values of 22.5 µg/ml and 26 µg/ml. nih.gov. These results indicate that the cytotoxicity of these polymeric structures is cell-type dependent. nih.gov.

Table 1: In Vitro Cytotoxicity of 3-Dodecylpyridine and its Analogs

Compound Cell Line IC50 Value Source(s)
3-Dodecyl-cyanopyridine A549 (Lung Carcinoma) 41.8 µM researchgate.netmdpi.com
3-Dodecyl-cyanopyridine MCF-7 (Breast Adenocarcinoma) 48.4 µM researchgate.netmdpi.com
3-Dodecyl-cyanopyridine HeLa (Cervical Cancer) 33.2 µM researchgate.netmdpi.com
Poly-(1,3-dodecylpyridinium) Salt (APS12) HEK 293 9.5 µg/ml nih.gov
Poly-(1,3-dodecylpyridinium) Salt (APS12-2) HEK 293 8 µg/ml nih.gov
Poly-(1,3-dodecylpyridinium) Salt (APS12) Undifferentiated Mouse ES Cells 22.5 µg/ml nih.gov
Poly-(1,3-dodecylpyridinium) Salt (APS12-2) Undifferentiated Mouse ES Cells 26 µg/ml nih.gov

Research into the precise cellular mechanisms of 3-dodecylpyridine remains an emerging field, with some studies on related analogues providing initial insights. While the specific mechanism for the 3-dodecyl pyridine with a terminal cyano group is yet to be fully elucidated, it is known that related compounds can induce apoptosis in cancer cells. frontiersin.org.

Studies on synthetic 3-alkylpyridine alkaloid analogs have shed light on potential pathways. For instance, analogs with a ten-carbon alkyl chain demonstrated the ability to induce apoptosis, as confirmed by TUNEL assays. nih.gov. These compounds were also found to be mutagenic in micronucleus assays and to cause alterations in the cellular actin cytoskeleton in RKO-AS-45-1 colon cancer cells. nih.gov.

Further mechanistic understanding comes from the study of APS8, an octyl-pyridinium polymer analog. In A549 lung cancer cells, APS8 treatment impaired cell viability in a dose-dependent manner and induced apoptosis at micromolar concentrations, an effect consistent with an increase in caspase 3/7 activity. semanticscholar.org. At lower, nanomolar concentrations, APS8 is thought to cause minor cytotoxic effects by forming transient pores in the cell membrane, whereas higher concentrations (above 3 µM) likely lead to primary necrosis through detergent-like lysis of cells. semanticscholar.org. The polymeric dodecylpyridinium salt, APS12-2, is also known to form pores in cell membranes, which contributes to its cytotoxicity. mdpi.com. Papuamine, another related alkaloid from the Haliclona sp. sponge, has been shown to initiate autophagy in MCF-7 cells by inducing mitochondrial damage and activating the JNK pathway. frontiersin.org.

Table 2: Investigated Cellular Mechanisms for 3-Alkylpyridine Analogs

Compound/Analog Cell Line Observed Effect Potential Mechanism Source(s)
3-Alkylpyridine Analogs (C10 chain) RKO-AS-45-1 Apoptosis, Mutagenicity DNA Damage nih.gov
APS8 (3-Octylpyridinium polymer) A549 Apoptosis, Necrosis Caspase 3/7 activation, Membrane pore formation semanticscholar.org
APS12-2 (1,3-Dodecylpyridinium salt) A549 Cytotoxicity Membrane pore formation mdpi.com
Papuamine MCF-7 Autophagy Mitochondrial damage, JNK pathway activation frontiersin.org

The biological activity of 3-alkylpyridine (3-AP) alkaloids is often influenced by the structure of the alkyl chain. Research has demonstrated that the length of this chain is a critical factor for cytotoxicity. nih.gov. In a study of newly synthesized 3-APA analogs, compounds with an alkyl chain of ten carbon atoms proved to be the most active against RKO-AS-45-1 and HeLa tumor cell lines. nih.gov.

Generally, most monomeric 3-AP compounds isolated from marine sponges exhibit moderate cytotoxicity against various cancer cell lines, typically in the concentration range of a few micrograms per milliliter. doi.org. For example, niphatyne A shows an IC50 of 0.5 µg/mL. doi.org. However, some dimeric structures, such as pyrinodemins, display exceptionally potent cytotoxic activity, with IC50 values in the nanogram per milliliter range. doi.orgscispace.com. In contrast, other related compounds like xestamines A-C have been found to be inactive against P-388 cells in vitro, despite their structural similarity to active compounds. doi.org.

The β-glucopyranosyl 3-alkylpyridine alkaloids, such as amphimedosides, have cytotoxic activities comparable to their aglycones. mdpi.com. This highlights that different modifications to the core 3-alkylpyridine structure can significantly impact its cytotoxic profile, making comparative studies essential for understanding structure-activity relationships within this class of compounds. mdpi.comdoi.org.

Antimicrobial Research of Dodecylated Pyridinium (B92312) Derivatives

Dodecylated pyridinium derivatives have been a subject of antimicrobial research, which has shown that the length of the alkyl side chain is a significant factor in their activity. nih.gov. Generally, the antimicrobial efficacy of 1-alkyl-pyridinium salts is linked to their molecular hydrophobicity and their ability to adsorb to and disrupt the surface of bacterial cells. nih.gov.

In one study, several pyridinium salts were synthesized and evaluated for antimicrobial properties. The results indicated that compounds with longer side chains possessed greater antimicrobial activity. nih.gov. Specifically, dodecylated pyridinium derivatives were identified as the most active compounds against Staphylococcus aureus, with an efficacy comparable to the standard antibiotic ceftazidime. nih.gov. The proposed mechanism for these pyridinium salts involves action on the cell membranes, where their surface activity is believed to be primarily responsible for their antibacterial effects. nih.gov. However, the tested compounds exhibited low antifungal activity against Candida albicans. nih.gov.

Conversely, studies on polymeric forms of dodecylpyridinium salts, such as APS12 and APS12-2, have reported weak anti-bacterial activity. nih.gov. This suggests that polymerization may alter the antimicrobial properties of the dodecylpyridine moiety. Other research on dodecanoic acid derivatives of aminopyridine found that these compounds possessed good antibacterial activity against Bacillus subtilis, S. aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and C. albicans. openaccessjournals.commdpi.com.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase) by Dodecylpyridine Analogues

Analogues of 3-dodecylpyridine have been investigated for their capacity to inhibit enzymes, with a particular focus on acetylcholinesterase (AChE). nih.govresearchgate.net. Synthetic poly-(1,3-dodecylpyridinium) salts, specifically APS12 and APS12-2, have demonstrated potent, reversible, and non-competitive inhibition of AChE activity. nih.gov.

The inhibitory constants (Ki) for these polymeric analogues were determined to be 0.2 ng/ml for APS12 and 0.5 ng/ml for APS12-2, indicating strong inhibition. nih.gov. This anti-cholinesterase activity is a well-documented characteristic of the natural poly-APS toxins from which these synthetic analogues are derived. nih.gov. A related poly-(1,3-octylpyridinium) salt, APS8, also showed anti-cholinesterase activity, though with a higher Ki of 15 ng/ml, suggesting that the longer dodecyl chain contributes to more potent inhibition. nih.gov. Enzyme inhibition is a recognized biological activity for the broader class of 3-alkylpyridinium compounds found in marine sponges. doi.org.

Table 3: Acetylcholinesterase (AChE) Inhibition by Poly-Alkylpyridinium Analogs

Compound Enzyme Inhibition Type Inhibitory Constant (Ki) Source(s)
APS12 (dodecyl) Acetylcholinesterase (AChE) Non-competitive 0.2 ng/ml nih.gov
APS12-2 (dodecyl) Acetylcholinesterase (AChE) Non-competitive 0.5 ng/ml nih.gov
APS8 (octyl) Acetylcholinesterase (AChE) Not specified 15 ng/ml nih.gov

Exploring Immunomodulatory and Anti-inflammatory Potentials

Direct research specifically investigating the immunomodulatory and anti-inflammatory properties of the chemical compound 3-dodecylpyridine is limited in the available scientific literature. However, the general mechanisms of inflammation and immunomodulation provide a framework for potential future investigations.

Inflammation is a fundamental immune response to harmful stimuli, involving the activation of immune cells like macrophages and the production of mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO). mdpi.complos.org. Key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, are central to regulating this process. mdpi.complos.org. Compounds with anti-inflammatory potential often act by downregulating these pathways, thereby reducing the production of pro-inflammatory mediators. mdpi.compdx.edu.

Many natural and synthetic compounds, including those with heterocyclic structures similar to pyridine, have demonstrated anti-inflammatory and immunomodulatory effects. plos.orgnih.gov. For example, the coumarin (B35378) braylin (B15695) has been shown to reduce the production of TNF-α, IL-1β, and IL-6 by inhibiting NF-κB transcriptional activity. plos.org. Similarly, gingerols can alleviate inflammation by inhibiting the NF-κB signaling pathway. nih.gov. Given that many pyridine derivatives exhibit a wide range of biological activities, exploring the potential of 3-dodecylpyridine to modulate these key inflammatory pathways represents a viable area for future research.

Future Research Trajectories and Emerging Paradigms for 3 Dodecylpyridine

Addressing Unresolved Mechanistic Questions in Biological Activity

While 3-alkylpyridinium (3-AP) compounds, naturally found in marine sponges, have demonstrated a range of biological activities including cytolytic, cytotoxic, and antifouling properties, the precise mechanisms of action for specific long-chain derivatives like 3-dodecylpyridine are not fully elucidated. wikipedia.org Polymeric forms of 3-alkylpyridinium salts are known to act by forming large transient pores in cell membranes, allowing for the diffusion of molecules into the intercellular compartment. nih.gov This mechanism is notably different from that of other transfection agents. nih.gov

Future research should focus on several key unresolved questions:

Monomer vs. Polymer Activity: The degree of polymerization significantly impacts the biological activity of 3-AP compounds. wikipedia.org A critical area of investigation is to delineate the specific mechanistic differences between monomeric 3-dodecylpyridine and its polymeric counterparts. It is important to understand whether the monomeric form can self-assemble at target membranes to induce pore formation or if it acts through a different pathway.

Lipid Bilayer Specificity: The interaction of 3-dodecylpyridine with cell membranes is likely influenced by the lipid composition of the bilayer. Unraveling the specificity of these interactions with different types of lipids (e.g., zwitterionic vs. anionic) in prokaryotic and eukaryotic cells could explain selective toxicity and guide the design of more targeted therapeutic or antifouling agents. nih.gov

Enzyme Inhibition: Some 3-AP compounds exhibit anticholinesterase activity. wikipedia.orgnih.gov The structure-activity relationship for this inhibition, particularly concerning the alkyl chain length, needs to be systematically investigated for 3-dodecylpyridine. Understanding the binding mode and the key interactions within the enzyme's active site will be crucial.

A deeper mechanistic understanding will be instrumental in harnessing the therapeutic potential of 3-dodecylpyridine and its analogues while minimizing off-target effects.

Exploration of Novel Synthetic Routes and Derivatization Strategies

The limited availability of 3-alkylpyridine alkaloids from natural sources has hampered extensive biological investigations. nih.gov Therefore, the development of efficient and versatile synthetic routes is a cornerstone of future research. Current synthetic strategies often involve multi-step processes that may use harsh conditions. nih.govnih.gov

Future explorations in synthesis and derivatization should include:

Greener Synthetic Methodologies: Employing principles of green chemistry to develop more sustainable synthetic pathways is a key objective. This includes the use of milder reaction conditions, reducing the number of synthetic steps, and utilizing less hazardous reagents. nih.gov Microwave-assisted synthesis has already shown promise in reducing reaction times and improving yields for the polymerization of 3-alkylpyridine monomers. nih.gov

Modular and Convergent Synthesis: Developing synthetic routes that allow for the easy diversification of the 3-dodecylpyridine scaffold is highly desirable. A modular approach would facilitate the rapid generation of a library of analogues with variations in the alkyl chain (length, branching, unsaturation) and substitutions on the pyridine (B92270) ring. nih.govorganic-chemistry.org

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to catalyze specific steps in the synthesis of 3-dodecylpyridine could offer high selectivity and milder reaction conditions. This could be particularly useful for introducing chiral centers or performing regioselective modifications.

Derivatization for Enhanced Activity: Systematic derivatization of the 3-dodecylpyridine molecule can lead to analogues with improved biological activity, selectivity, and pharmacokinetic properties. illinoisstate.edu This includes the introduction of functional groups that can enhance membrane interactions, target specific receptors, or improve water solubility.

The following table summarizes some existing and potential synthetic strategies for 3-alkylpyridines:

Synthetic Strategy Description Advantages Potential for 3-Dodecylpyridine
Hydroarylation Direct coupling of 3-iodopyridine (B74083) with a terminal-bromo alkene. nih.govFewer steps, milder conditions compared to older methods. nih.govA direct and efficient route to the 3-dodecylpyridine core.
Nucleophilic Substitution The pyridine nitrogen acts as a nucleophile to displace a leaving group on an alkyl chain. nih.govA straightforward approach for forming the C-N bond. nih.govUseful for synthesizing both monomeric and oligomeric forms.
Zincke Reaction Reaction of an amine with a dinitrophenyl pyridinium (B92312) salt. nih.govA classic method for preparing pyridinium salts. nih.govCan be applied to generate oligomeric 3-dodecylpyridinium compounds.
Microwave-Assisted Polymerization Utilizes microwave irradiation to enhance the polymerization of 3-alkylpyridine monomers. nih.govDrastically reduced reaction times and improved product yields. nih.govEfficient synthesis of poly-(1,3-dodecylpyridinium) salts.

Advanced Characterization Techniques for Complex Dodecylpyridine Systems

The structural elucidation of long-chain 3-alkylpyridines can be challenging. A significant issue is the complexity of NMR spectra, where the signals of many methylene (B1212753) groups in the long alkyl chain overlap, making unambiguous assignment difficult. wikipedia.org This necessitates the use of advanced characterization techniques.

Future research should leverage a combination of advanced analytical methods:

Multi-dimensional and High-Resolution NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for resolving overlapping signals and establishing connectivity within the molecule. High-field NMR spectrometers can provide better signal dispersion.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis, which is particularly useful for characterizing oligomeric and polymeric forms. nih.gov

X-ray Crystallography: For crystalline derivatives of 3-dodecylpyridine, single-crystal X-ray diffraction can provide unambiguous structural determination, including stereochemistry and solid-state packing.

Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopic data can aid in the interpretation of complex spectra and the confirmation of proposed structures.

Predictive Modeling for Structure-Function Relationships in Dodecylpyridines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in medicinal chemistry and materials science for predicting the biological activity or properties of new compounds. wikipedia.org For 3-dodecylpyridine and its analogues, these models can guide the design of new molecules with desired characteristics, thereby reducing the need for extensive and costly experimental screening.

Future research in this area should focus on:

Development of Robust QSAR Models: By compiling a dataset of 3-alkylpyridine analogues with their corresponding biological activities (e.g., antimicrobial, cytotoxic, antifouling), robust QSAR models can be developed. nih.gov These models can identify the key molecular descriptors (e.g., hydrophobicity, molecular volume, electronic properties) that govern the observed activity.

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electronic requirements for optimal activity. wikipedia.org Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups necessary for biological activity.

Molecular Docking and Dynamics Simulations: For target-based activities, such as enzyme inhibition, molecular docking can predict the binding mode of 3-dodecylpyridine derivatives in the active site of the target protein. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the dynamic aspects of the interaction.

The following table outlines key parameters for developing predictive models for dodecylpyridines:

Modeling Approach Input Data Predicted Output Application for Dodecylpyridines
QSAR Molecular descriptors and biological activity data for a series of 3-alkylpyridines. wikipedia.orgBiological activity (e.g., IC50, MIC). nih.govPredict the antimicrobial or cytotoxic potency of novel 3-dodecylpyridine analogues.
3D-QSAR 3D structures of molecules and their biological activities. wikipedia.orgA 3D map of favorable and unfavorable steric and electronic interactions.Guide the design of more potent derivatives by modifying the structure to fit the optimal 3D profile.
Molecular Docking 3D structure of the target protein and the ligand (3-dodecylpyridine derivative). nih.govBinding affinity and binding mode of the ligand in the protein's active site. nih.govPredict the inhibitory potential against specific enzymes like acetylcholinesterase.

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique amphiphilic nature of 3-dodecylpyridine, with its polar pyridine head and nonpolar dodecyl tail, makes it a promising candidate for applications in green and sustainable chemistry.

Future research should explore the following applications:

Green Surfactants: Long-chain alkylpyridinium salts can act as cationic surfactants. wikipedia.org Investigating the surfactant properties of 3-dodecylpyridine and its derivatives, such as their critical micelle concentration (CMC) and their ability to form micelles and microemulsions, could lead to their use as green surfactants in various applications, including detergents, emulsifiers, and in enhanced oil recovery. nih.govsurfactgreen.com

Phase-Transfer Catalysts: The ability of pyridinium salts to facilitate the transfer of reactants between immiscible phases makes them potential phase-transfer catalysts. Exploring the catalytic activity of 3-dodecylpyridinium derivatives in organic reactions could lead to more efficient and environmentally benign chemical processes.

Ionic Liquids: N-alkylpyridinium salts are a well-known class of ionic liquids. researchgate.net While 3-dodecylpyridine itself is not an ionic liquid, its quaternized derivatives could be. The synthesis and characterization of novel ionic liquids based on the 3-dodecylpyridinium cation could lead to new green solvents and electrolytes with tunable properties.

Non-toxic Antifouling Agents: 3-Alkylpyridinium compounds have shown promise as non-toxic and reversible antifouling agents. nih.gov Further research into the antifouling efficacy of 3-dodecylpyridine and its formulations could lead to environmentally friendly alternatives to toxic biocides currently used in marine coatings. researchgate.net

The development of these applications will contribute to the broader goals of sustainable chemistry by providing renewable and biodegradable alternatives to petroleum-derived chemicals. surfactgreen.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.